(S)-Methyl 1-methylpyrrolidine-2-carboxylate

Vue d'ensemble

Description

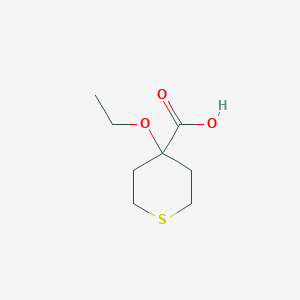

“(S)-Methyl 1-methylpyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 27957-91-1. Its molecular weight is 143.19 and its molecular formula is C7H13NO2 . It is a liquid and its color ranges from light yellow to yellow .

Synthesis Analysis

The synthesis of “(S)-Methyl 1-methylpyrrolidine-2-carboxylate” involves the use of L-Proline, paraformaldehyde, and palladium on carbon in methanol. The mixture is hydrogenated at 40 psi for 6 hours. After filtration, the filtrate is returned to a reaction vessel. Trimethyl orthoformate and thionyl chloride are added, and the mixture is heated at reflux for 2 hours. The volatiles are then removed by distillation under vacuum. The residue is dissolved in methylene chloride, and aqueous sodium carbonate solution is added to the mixture. After vigorous mixing, the methylene chloride layer is separated. The aqueous layer is extracted with methylene chloride, and the extract combined with the first organic extract. The solvent is dried with sodium sulfate and filtered. The volatiles are removed by distillation under vacuum, and the residue is distilled under high vacuum (10 mm Hg) to yield the product .Molecular Structure Analysis

The IUPAC name of “(S)-Methyl 1-methylpyrrolidine-2-carboxylate” is methyl (2S)-1-methyl-2-pyrrolidinecarboxylate . The InChI code is 1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-Methyl 1-methylpyrrolidine-2-carboxylate” is a liquid and its color ranges from light yellow to yellow . It is stored in a sealed container in dry conditions at 2-8°C . .Applications De Recherche Scientifique

Ligand in Copper-Catalyzed N-Arylation

- Copper-Catalyzed N-Arylation of Amides : This compound, in its form of (S)-N-methylpyrrolidine-2-carboxylate, has been used as an efficient ligand for copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. This process allows the synthesis of a variety of N-arylamides under mild conditions and with good to high yields (Wang et al., 2010).

Catalyst in Asymmetric Michael Additions

- Catalysis of Asymmetric Michael Additions of Ketones to Nitroalkenes : As part of densely substituted L-Proline esters, this compound catalyzes asymmetric Michael additions of ketones to nitroalkenes. Interestingly, the enantioselectivity observed with these novel unnatural organocatalysts is opposite to that obtained with L-proline, showcasing its potential in modulating asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).

Oxidation Catalyst

- Oxidation of Aromatic Aldehydes : N-Methylpyrrolidin-2-one hydrotribromide (MPHT), derived from this compound, efficiently catalyzes the oxidation of various aromatic aldehydes to carboxylic acids using aqueous hydrogen peroxide as the oxidant. This process yields excellent results under mild reaction conditions (Joseph et al., 2007).

Derivatization Reagent in Chemiluminescence Detection

- Derivatization Reagent for Carboxylic Acids and Amines : In high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, derivatives of this compound have been found to be selective and sensitive derivatization reagents for carboxylic acids. This process has been optimized for various fatty acids, leading to highly sensitive derivatives under mild reaction conditions (Morita & Konishi, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propriétés

IUPAC Name |

methyl (2S)-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUFOSSZLFNPQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 1-methylpyrrolidine-2-carboxylate | |

CAS RN |

27957-91-1 | |

| Record name | (S)-Methyl 1-methylpyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)

![2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2370230.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)

![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)